REACTION_CXSMILES
|
[O-]CC.[Na+].[C:5]([O:13]CC)(=O)[CH2:6][C:7]([O:9]CC)=O.[CH:16]1([C:19]2[NH:23][N:22]=[C:21]([NH2:24])[CH:20]=2)[CH2:18][CH2:17]1>Cl>[CH:16]1([C:19]2[CH:20]=[C:21]3[NH:24][C:7](=[O:9])[CH:6]=[C:5]([OH:13])[N:22]3[N:23]=2)[CH2:18][CH2:17]1 |f:0.1|
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Name
|
|
Quantity
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400 mL
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Type
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reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
5.8 mL
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
6.16 g
|
Type
|
reactant
|
Smiles
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C1(CC1)C1=CC(=NN1)N
|
Name
|
|
Quantity
|
240 mL
|
Type
|
solvent
|
Smiles
|
Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
is refluxed for 7 hours
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Duration
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7 h
|
Type
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CUSTOM
|
Details
|
is obtained
|
Type
|
CUSTOM
|
Details
|
Volatiles are then removed
|
Type
|
CUSTOM
|
Details
|
the residue dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1=NN2C(NC(C=C2O)=O)=C1
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |